molecular formula C10H14NO7P B118332 (3-Hydroxy-2-phosphonooxypropyl) 2-aminobenzoate CAS No. 143305-99-1

(3-Hydroxy-2-phosphonooxypropyl) 2-aminobenzoate

Cat. No. B118332
CAS RN: 143305-99-1
M. Wt: 291.19 g/mol
InChI Key: WNEDKHWJJCGLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxy-2-phosphonooxypropyl) 2-aminobenzoate, also known as HPAB, is a compound that has gained interest in scientific research due to its potential applications in various fields. HPAB is a phosphonate derivative of 2-aminobenzoic acid, which is a common building block in many pharmaceuticals. In

Scientific Research Applications

(3-Hydroxy-2-phosphonooxypropyl) 2-aminobenzoate has been studied for its potential use as a fluorescent probe for imaging living cells. It has also been investigated for its ability to inhibit the growth of cancer cells. In addition, this compound has been used as a chelating agent for metal ions in analytical chemistry.

Mechanism of Action

The mechanism of action of (3-Hydroxy-2-phosphonooxypropyl) 2-aminobenzoate is not fully understood. However, it is believed that this compound may inhibit the activity of enzymes involved in cancer cell growth. It may also interact with metal ions in cells, affecting their function.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in cell culture studies. It has also been found to have good water solubility and stability. In addition, this compound has been shown to be a good fluorescent probe, emitting a strong green fluorescence when excited with UV light.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Hydroxy-2-phosphonooxypropyl) 2-aminobenzoate in lab experiments is its low toxicity and good water solubility. However, this compound may not be suitable for experiments that involve metal ions, as it may interfere with their function. In addition, this compound may not be compatible with certain cell types or tissues.

Future Directions

Future research on (3-Hydroxy-2-phosphonooxypropyl) 2-aminobenzoate could focus on its potential applications as a fluorescent probe for imaging living cells. It could also investigate its ability to inhibit the growth of cancer cells and its interactions with metal ions in cells. In addition, further studies could explore the use of this compound as a chelating agent for metal ions in analytical chemistry.

Synthesis Methods

The synthesis of (3-Hydroxy-2-phosphonooxypropyl) 2-aminobenzoate involves the reaction of 2-aminobenzoic acid with 3-chloro-2-hydroxypropylphosphonic acid. The reaction is catalyzed by triethylamine and occurs in a mixture of dichloromethane and water. The resulting product is purified by column chromatography to obtain this compound as a white solid.

properties

CAS RN

143305-99-1

Molecular Formula

C10H14NO7P

Molecular Weight

291.19 g/mol

IUPAC Name

(3-hydroxy-2-phosphonooxypropyl) 2-aminobenzoate

InChI

InChI=1S/C10H14NO7P/c11-9-4-2-1-3-8(9)10(13)17-6-7(5-12)18-19(14,15)16/h1-4,7,12H,5-6,11H2,(H2,14,15,16)

InChI Key

WNEDKHWJJCGLQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)OP(=O)(O)O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)OP(=O)(O)O)N

synonyms

2-aminobenzoyl-glycerophosphate
anthraniloyl-beta-glycerolphosphate
o-aminobenzoyl beta-glycerophosphate

Origin of Product

United States

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